molecular formula C6H10O B1295849 2-Methylpent-4-yn-2-ol CAS No. 590-37-4

2-Methylpent-4-yn-2-ol

Cat. No. B1295849
CAS RN: 590-37-4
M. Wt: 98.14 g/mol
InChI Key: BXOJBMSEIGMKSS-UHFFFAOYSA-N
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Description

2-Methylpent-4-yn-2-ol is an organic compound with the molecular formula C6H10O . It is a liquid at room temperature . The CAS number for this compound is 590-37-4 .


Molecular Structure Analysis

The molecular weight of 2-Methylpent-4-yn-2-ol is 98.14 . The InChI code for this compound is 1S/C6H10O/c1-4-5-6(2,3)7/h1,7H,5H2,2-3H3 .


Physical And Chemical Properties Analysis

2-Methylpent-4-yn-2-ol is a liquid at room temperature . It has a density of 0.901 g/cm^3 . The boiling point of this compound is between 124-127 °C . The refractive index is 1.4383 (589.3 nm 20 °C) .

Scientific Research Applications

Organic Synthesis

2-Methylpent-4-yn-2-ol: is a valuable intermediate in organic synthesis. Its structure allows for the addition of various functional groups, making it a versatile building block for synthesizing complex molecules. For instance, it can undergo hydration reactions to form ketones or aldehydes, which are crucial in the synthesis of fragrances and pharmaceuticals .

Material Science

In material science, this compound’s reactivity with different chemicals can be harnessed to create novel polymers with unique properties. Its incorporation into polymer chains can result in materials with enhanced strength, flexibility, or chemical resistance, which could be beneficial for industrial applications .

Chemical Synthesis

2-Methylpent-4-yn-2-ol: can serve as a starting material for the synthesis of various chemicals. Its alkyne group is particularly reactive in catalytic processes, such as hydrogenation or click chemistry, leading to the production of alcohols, esters, and other derivatives used in chemical industries .

Chromatography

Due to its unique chemical properties, 2-Methylpent-4-yn-2-ol can be used as a standard or reference compound in chromatographic analysis. It helps in the calibration of equipment and serves as a comparison point for identifying unknown substances in mixtures .

Analytical Chemistry

In analytical chemistry, 2-Methylpent-4-yn-2-ol can be utilized in spectroscopic studies due to its distinct absorption and emission spectra. Researchers can use it to study reaction mechanisms or to develop new analytical methods .

Pharmaceutical Research

This compound’s modifiable structure makes it a candidate for drug development. It can be used to create analogs of biologically active molecules, aiding in the discovery of new therapeutic agents with potential applications in treating various diseases .

Agrochemical Development

2-Methylpent-4-yn-2-ol: may be used in the development of agrochemicals. Its chemical framework can be tailored to produce pesticides or herbicides with specific action mechanisms, contributing to more efficient crop protection strategies .

Environmental Science

In environmental science, 2-Methylpent-4-yn-2-ol can be part of studies on organic pollutants. Its degradation products and interaction with environmental factors can be analyzed to understand the impact of organic compounds on ecosystems .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with 2-Methylpent-4-yn-2-ol are H227, H315, H319, and H335 . The precautionary statements are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-methylpent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h1,7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOJBMSEIGMKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284047
Record name 2-methylpent-4-yn-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpent-4-yn-2-ol

CAS RN

590-37-4
Record name 2-Methyl-4-pentyn-2-ol
Source CAS Common Chemistry
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Record name 590-37-4
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Record name 2-methylpent-4-yn-2-ol
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Record name 2-methylpent-4-yn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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